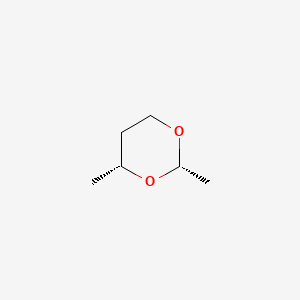
Potassium41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium-41 is a stable isotope of the element potassium, which is an alkali metal. Potassium-41 has an atomic number of 19 and a mass number of 41, consisting of 19 protons and 22 neutrons. It constitutes approximately 6.73% of naturally occurring potassium . Potassium is essential for both plant and animal life, playing a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
Potassium-41 can be isolated from natural potassium sources through various methods. One common method involves the fractional distillation of potassium chloride (KCl) in the presence of sodium vapor. The reaction is as follows: [ \text{Na} + \text{KCl} \rightarrow \text{K} + \text{NaCl} ] This reaction is carried out at high temperatures, around 870°C (1600°F), in a packed distillation column .
Industrial Production Methods
Industrial production of potassium-41 typically involves the electrolysis of potassium chloride. due to the high melting point of potassium chloride, this method is less efficient. Instead, the sodium reduction method mentioned above is more commonly used in industrial settings .
化学反应分析
Types of Reactions
Potassium-41, like other isotopes of potassium, undergoes various chemical reactions, including:
Oxidation: Potassium reacts vigorously with oxygen to form potassium oxide (K₂O).
Reduction: Potassium can be reduced from its compounds, such as potassium chloride, using sodium vapor.
Substitution: Potassium can participate in substitution reactions, where it replaces another element in a compound.
Common Reagents and Conditions
Water: Potassium reacts violently with water, producing potassium hydroxide (KOH) and hydrogen gas (H₂).
Oxygen: Potassium reacts with oxygen to form potassium oxide.
Halogens: Potassium reacts with halogens like chlorine to form potassium halides (e.g., KCl).
Major Products
Potassium Hydroxide (KOH): Formed when potassium reacts with water.
Potassium Oxide (K₂O): Formed when potassium reacts with oxygen.
Potassium Halides (e.g., KCl): Formed when potassium reacts with halogens.
科学研究应用
Potassium-41 has several scientific research applications, including:
Biological Studies: Used to track potassium transport in biological systems, such as in algae, fish, and mammals.
Geosciences: Utilized in studying the isotopic composition of potassium in geological samples to understand various geological processes.
Medical Research: Potassium isotopes, including potassium-41, are used in medical research to study cellular functions and electrophysiology.
作用机制
Potassium-41, like other potassium isotopes, plays a crucial role in maintaining cellular functions. It is involved in:
Nerve Impulse Conduction: Potassium ions are essential for the conduction of nerve impulses in the heart, brain, and skeletal muscles.
Muscle Contraction: Potassium ions are necessary for the contraction of cardiac, skeletal, and smooth muscles.
Electrolyte Balance: Potassium helps maintain normal renal function, acid-base balance, and carbohydrate metabolism.
相似化合物的比较
Similar Compounds
Potassium-39: The most abundant isotope of potassium, constituting about 93.26% of natural potassium.
Potassium-40: A radioactive isotope of potassium, making up about 0.01% of natural potassium.
Uniqueness of Potassium-41
Potassium-41 is unique due to its stable nature and its specific isotopic properties, which make it useful in various scientific research applications. Unlike potassium-40, it is not radioactive, making it safer for use in biological and medical studies .
属性
CAS 编号 |
13965-93-0 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





